molecular formula C19H15ClN4OS2 B2515758 N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 690645-26-2

N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2515758
CAS No.: 690645-26-2
M. Wt: 414.93
InChI Key: NEFSBZUMNVEZOI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a p-tolyl group at position 5 and a thioacetamide moiety at position 2. The acetamide side chain is further substituted with a 4-chlorophenyl group. This structure combines electron-donating (p-tolyl) and electron-withdrawing (4-chlorophenyl) substituents, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-12-2-4-13(5-3-12)16-10-26-18-22-23-19(24(16)18)27-11-17(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSBZUMNVEZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a complex heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the fusion of thiazole and triazole rings along with a chlorophenyl group. This structural diversity contributes to its biological activity.

Property Details
Molecular Formula C16H15ClN4OS
Molecular Weight 342.83 g/mol
CAS Number 671199-89-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes by binding to their active sites. This can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of thiazolo[2,3-c][1,2,4]triazole exhibit promising anticancer properties. For instance:

  • In vitro Studies : In cell line studies, compounds similar to this compound have shown potential in inhibiting tumor growth in glioblastoma models. Specific derivatives have been reported to inhibit the AKT signaling pathway, which is crucial in cancer progression .
Compound IC50 (μM) Target Cell Line
Compound 4j12AKT2/PKBβGlioblastoma
Compound X14AKT1/PKBαGlioblastoma

Antimicrobial and Antifungal Properties

The compound's thiazole and triazole moieties are known for their antimicrobial activities. It has been evaluated against several bacterial and fungal strains:

  • In vitro Efficacy : Studies have demonstrated that the compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with related compounds was conducted:

Compound Biological Activity Unique Features
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolAntimicrobialContains thiol group
1,2,4-triazole derivativesAnticancer and anti-inflammatoryBroad range of activities

Case Studies and Research Findings

Several case studies have been documented that explore the biological potential of this compound:

  • Anticancer Studies : A study demonstrated that derivatives showed significant cytotoxicity against glioma cell lines while exhibiting lower toxicity towards non-cancerous cells .
  • Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways .

Comparison with Similar Compounds

Thiazolo[2,3-c][1,2,4]triazole Derivatives

Substituent Effects on the Aromatic Ring

Compounds with p-tolyl (methyl-substituted phenyl) or 4-trifluoromethylphenyl groups at position 5 of the thiazolotriazole core exhibit distinct biological and physicochemical behaviors:

  • The 4-chlorophenyl acetamide moiety introduces steric and electronic effects that may influence target binding .
  • However, its larger size may reduce solubility compared to p-tolyl derivatives .
Table 1: Key Physicochemical Properties of Thiazolotriazole Derivatives
Compound Substituent (Position 5) Yield (%) Melting Point (°C) Reference
Target Compound p-Tolyl N/A N/A
Compound 30 4-CF3-Phenyl 66 265–267
Compound 31 4-CF3-Phenyl 69 268–270
Compound 4d (Oxadiazol-phthalazinone) 4-Chlorophenyl 72 206–208

Modifications to the Acetamide Side Chain

  • N-(4-Chlorophenyl)acetamide : The 4-chloro substituent is associated with enhanced cytotoxic activity in oxadiazole derivatives (e.g., Compound 154 in , IC50 = 3.8 μM against A549 cells). This suggests halogenated aryl groups improve anticancer potency through hydrophobic interactions .
  • N-(4-Morpholinophenyl)acetamide: Compounds with morpholine substituents (e.g., Compound 27 in ) exhibit higher yields (78%) and improved solubility due to the polar morpholine group .

Heterocyclic Core Modifications

Thiazolo[2,3-c][1,2,4]triazole vs. 1,3,4-Oxadiazole

  • Target Compound (Thiazolotriazole): The sulfur-containing thiazole ring enhances π-π stacking interactions with biological targets.
  • Compound 154 (1,3,4-Oxadiazole) : The oxadiazole core is more electron-deficient, favoring interactions with electron-rich protein residues. However, it may exhibit lower metabolic stability compared to thiazolotriazoles .

Triazino[5,6-b]indole Derivatives

  • However, its complex synthesis (31% yield) limits scalability compared to thiazolotriazoles .

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